1-(2-Aminophenyl)pyridin-1-ium chloride
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Overview
Description
1-(2-Aminophenyl)pyridin-1-ium chloride is a chemical compound with the molecular formula C11H11ClN2. It is a pyridinium salt, which is a class of compounds known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science . This compound is characterized by the presence of an aminophenyl group attached to the pyridinium ring, making it a valuable intermediate in organic synthesis .
Preparation Methods
The synthesis of 1-(2-Aminophenyl)pyridin-1-ium chloride typically involves the reaction of 2-aminopyridine with an appropriate halogenated benzene derivative under specific conditions . One common method includes the reaction of 2-aminopyridine with 2-chlorobenzene in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-(2-Aminophenyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like DMF, methanol, or ethanol, and catalysts such as palladium or platinum . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Aminophenyl)pyridin-1-ium chloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Aminophenyl)pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The aminophenyl group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity . The pyridinium ring can also interact with enzymes and receptors, modulating their function . These interactions contribute to the compound’s biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
1-(2-Aminophenyl)pyridin-1-ium chloride can be compared with other similar compounds, such as:
1-(4-Aminophenyl)pyridin-1-ium chloride: This compound has a similar structure but with the amino group positioned at the 4-position of the phenyl ring.
1-(2-Aminophenyl)pyridin-1-ium bromide: Similar to the chloride derivative but with a bromide ion instead of chloride.
The uniqueness of this compound lies in its specific structural arrangement, which influences its reactivity and applications .
Properties
Molecular Formula |
C11H11ClN2 |
---|---|
Molecular Weight |
206.67 g/mol |
IUPAC Name |
2-pyridin-1-ium-1-ylaniline;chloride |
InChI |
InChI=1S/C11H11N2.ClH/c12-10-6-2-3-7-11(10)13-8-4-1-5-9-13;/h1-9H,12H2;1H/q+1;/p-1 |
InChI Key |
AEHWXYJJQLDEIM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+](C=C1)C2=CC=CC=C2N.[Cl-] |
Origin of Product |
United States |
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